4-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Physicochemical Property Optimization Ligand Design Membrane Permeability

4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 898644-72-9) is a synthetic sulfonamide derivative characterized by a 4-bromo-2,5-dimethoxybenzenesulfonyl core linked to a cyclohexenyl ethyl side chain via a secondary sulfonamide nitrogen. Its molecular formula is C16H22BrNO4S (MW = 404.3 g/mol), and its computed physicochemical descriptors include XLogP3 = 3.6, a topological polar surface area (TPSA) of 73 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors.

Molecular Formula C16H22BrNO4S
Molecular Weight 404.32
CAS No. 898644-72-9
Cat. No. B2551939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
CAS898644-72-9
Molecular FormulaC16H22BrNO4S
Molecular Weight404.32
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCC2=CCCCC2
InChIInChI=1S/C16H22BrNO4S/c1-21-14-11-16(15(22-2)10-13(14)17)23(19,20)18-9-8-12-6-4-3-5-7-12/h6,10-11,18H,3-5,7-9H2,1-2H3
InChIKeyCBQLQHUCKXPNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 898644-72-9): Structural and Physicochemical Baseline


4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 898644-72-9) is a synthetic sulfonamide derivative characterized by a 4-bromo-2,5-dimethoxybenzenesulfonyl core linked to a cyclohexenyl ethyl side chain via a secondary sulfonamide nitrogen [1]. Its molecular formula is C16H22BrNO4S (MW = 404.3 g/mol), and its computed physicochemical descriptors include XLogP3 = 3.6, a topological polar surface area (TPSA) of 73 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The compound is commercially available as a research reagent at a typical purity of 95%, but peer-reviewed biological or pharmacological data in public repositories such as ChEMBL and PubMed remain absent at the time of this analysis, limiting direct head-to-head comparisons [1].

Why Generic Substitution of 4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 898644-72-9) Fails


Despite belonging to the broader class of brominated dimethoxybenzenesulfonamides, 4-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide cannot be exchanged with its nearest analogs without altering the molecular recognition profile. The cyclohexenyl ring introduces a rigidified sp² center that changes the spatial orientation of the ethyl linker when compared to fully saturated cyclohexyl analogs [1]. Furthermore, the specific substitution pattern of bromine at position 4 and methoxy groups at positions 2 and 5 on the aromatic ring is distinct from the 2-bromo-4,5-dimethoxy regioisomer (CAS 1139567-74-0), leading to different electronic distribution across the sulfonamide scaffold. These structural differences are expected to manifest in divergent binding modes, logP values, and metabolic stability, making simple one-to-one substitution unreliable without explicit comparative data [1].

Quantitative Differentiation Evidence for 4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide vs. Analogs


Cyclohexenyl vs. Cyclohexyl Side Chain: Impact on Conformational Rigidity and LogP

The target compound incorporates a cyclohexenyl (sp²-hybridized C1') ethyl chain, which confers greater conformational rigidity and a distinct spatial orientation compared to the fully saturated cyclohexyl analog (4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide, CAS 927636-75-7). The double bond reduces the number of accessible conformations for the side chain and alters the overall lipophilicity. While no co-assayed biological data exist for head-to-head comparison, the computed physicochemical properties highlight a fundamental difference: the target compound has a higher molecular weight (404.3 vs. 378.3 g/mol) and a longer, more rigid side chain, shifting the XLogP3 to 3.6 compared to an expected lower value for the smaller cyclohexyl analog [1]. This degree of unsaturation is a critical parameter for molecular docking studies targeting hydrophobic pockets.

Physicochemical Property Optimization Ligand Design Membrane Permeability

Positional Isomerism: 4-Bromo-2,5-dimethoxy vs. 2-Bromo-4,5-dimethoxy Substitution

The target compound features a 4-bromo-2,5-dimethoxy substitution pattern on the benzene ring, which is electronically and sterically distinct from the 2-bromo-4,5-dimethoxy isomer (CAS 1139567-74-0). In the 2-bromo isomer, the bulky bromine atom is ortho to the sulfonamide group, likely imposing torsional strain that affects the dihedral angle and the presentation of the sulfonamide NH. The target compound places bromine at the para position relative to the sulfonamide and meta to one methoxy group, minimizing steric clash. This positional difference can lead to divergent reactivity in nucleophilic aromatic substitution or cross-coupling reactions. Quantitative comparative biological data are unavailable, but the structural distinction is absolute and critical for synthetic planning [1].

Structure-Activity Relationship (SAR) Electrophilic Substitution Reactivity Tuning

Methoxy Group Count and Placement: 2,5-Dimethoxy vs. 2-Methoxy-4-methyl Analog

Compared to 5-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methoxy-4-methylbenzenesulfonamide, the target compound replaces the 4-methyl group with a 5-methoxy substituent. This change increases the hydrogen bond acceptor count from 4 to 5 [1]. The additional methoxy group at position 5 can participate in intramolecular or target-based interactions, potentially altering metabolic lability at the aromatic ring. While no direct co-assay data exist, the computed TPSA of 73 Ų for the target compound [1] serves as a baseline; the comparator with a methyl group instead of methoxy is predicted to have a lower TPSA and altered solubility profile. This difference is critical when tuning for oral bioavailability or CNS penetration in phenotypic screening cascades.

Hydrogen Bonding Potential Metabolic Soft Spot Screening Solubility Engineering

Absence of N-Substitution: Primary Sulfonamide vs. N-Ethyl Tertiary Amine Analog

The target compound contains a secondary sulfonamide (NH-SO2) with an unsubstituted nitrogen, unlike the tertiary N-ethyl analog (4-bromo-N-cyclohexyl-N-ethyl-2,5-dimethoxybenzenesulfonamide, suspected CAS 781661-94-7 but not confirmed). The presence of the NH proton is a key donor (HBD count = 1) [1] that can engage in hydrogen bond interactions with biological targets or act as a synthetic handle for further derivatization. The N-ethyl analog lacks this donor, which fundamentally alters its hydrogen bonding pharmacophore. Quantitative biological binding data are unavailable, but the structural difference is absolute. Additionally, the NH of the target compound can be deprotonated under basic conditions to introduce other alkyl or acyl groups, making it a more versatile intermediate for library synthesis.

Metabolic Stability Binding Mode Analysis Synthetic Intermediate Utility

Application Scenarios for 4-Bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 898644-72-9)


Structure-Based Screening Campaigns Targeting BRD4 Bromodomains or CECR2

Based on the limited data available in BindingDB for a structurally related compound, the target cyclohexenyl sulfonamide scaffold may exhibit affinity for bromodomain-containing proteins. The rigid cyclohexenyl ethyl linker [1] may pre-organize the molecule for binding to the acetyl-lysine recognition pocket. The 2,5-dimethoxy-4-bromo substitution pattern provides a unique shape complementarity signature that distinguishes it from other bromodomain probes. Procure this compound as part of a diversity set where the unsaturation state of the side chain is systematically varied to probe the tolerance of the binding site for non-planar hydrophobic groups.

Fragment-Based Lead Discovery: Halogen Bonding and Conformationally Constrained Library Design

The 4-bromo substituent can engage in halogen bonding with backbone carbonyls in protein binding sites. The cyclohexenyl group restricts rotational freedom, reducing the entropic penalty upon binding. The compound's MW of 404.3 g/mol and TPSA of 73 Ų [1] place it in the upper fragment to lower lead-like space, making it suitable for fragment merging or scaffold hopping exercises. This compound should be prioritized over its saturated cyclohexyl analog (CAS 927636-75-7) when the design hypothesis specifically requires sp²-hybridized carbon geometry for favorable π-π or van der Waals contacts.

Chemical Biology: Sulfonamide NH as a Photocrosslinking or Derivatization Handle

The secondary sulfonamide NH (HBD count = 1) [1] provides a synthetic handle that is absent in N-ethyl tertiary sulfonamide analogs. This compound can be selectively N-alkylated or acylated to install photoaffinity labels (e.g., diazirine, benzophenone) for target identification studies. Alternatively, the NH can be exploited for late-stage functionalization with biotin or fluorophores without affecting the bromine atom, which remains available for orthogonal cross-coupling chemistry (e.g., Suzuki-Miyaura). The presence of the cyclohexenyl olefin also offers a site for bioorthogonal chemistry via thiol-ene click reactions, a feature not available in the cyclohexyl version.

Medicinal Chemistry: SAR Exploration of Sulfonamide-Based GPCR or Kinase Modulators

Sulfonamide derivatives are privileged scaffolds in GPCR and kinase drug discovery. The structural features of this compound—cyclohexenyl ethyl side chain, bromine at position 4, and methoxy groups at 2 and 5—constitute a distinct three-dimensional pharmacophore that can be exploited in lead optimization programs. The XLogP3 of 3.6 [1] suggests moderate lipophilicity compatible with oral bioavailability. This compound serves as a strategic building block for parallel synthesis libraries aimed at exploring the effect of side chain unsaturation on target selectivity, a parameter that cannot be probed using the commercially available but fully saturated cyclohexyl analog (CAS 927636-75-7).

Quote Request

Request a Quote for 4-bromo-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.